molecular formula C19H19N5O2S B6503962 N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide CAS No. 1396786-56-3

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide

Cat. No.: B6503962
CAS No.: 1396786-56-3
M. Wt: 381.5 g/mol
InChI Key: MSRWCSZUJXYXMO-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.12594604 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various cellular targets, such as enzymes, receptors, and proteins . The specific role of these targets can vary widely, from regulating cellular processes to mediating the effects of other molecules.

Mode of Action

The exact mode of action of VU0537797-1 is currently unknown. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can be influenced by the compound’s chemical structure, the nature of its target, and the cellular context in which the interaction occurs .

Biochemical Pathways

Given the complexity of cellular processes, it’s likely that the compound influences multiple pathways, each with its own downstream effects . These effects can range from altering gene expression to modifying cellular metabolism.

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The compound’s effects would likely depend on its mode of action, its targets, and the cellular context .

Action Environment

The action, efficacy, and stability of VU0537797-1 can be influenced by various environmental factors. These can include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-24(19-23-18-14(26-2)8-5-9-15(18)27-19)11-17(25)20-10-16-21-12-6-3-4-7-13(12)22-16/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRWCSZUJXYXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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